(4-(Tetrahydrofuran-2-yl)phenyl)methanamine
Overview
Description
(4-(Tetrahydrofuran-2-yl)phenyl)methanamine is an organic compound that features a tetrahydrofuran ring attached to a phenyl group, which is further connected to a methanamine group. This compound is of interest due to its unique structure, which combines the properties of both aromatic and heterocyclic systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Tetrahydrofuran-2-yl)phenyl)methanamine typically involves the reaction of 4-bromophenylmethanamine with tetrahydrofuran under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where the brominated precursor reacts with tetrahydrofuran in the presence of a base and a palladium catalyst . This method ensures high yields and purity of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to consistent and scalable production .
Chemical Reactions Analysis
Types of Reactions
(4-(Tetrahydrofuran-2-yl)phenyl)methanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO under mild conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Alcohols and secondary amines.
Substitution: Functionalized derivatives with different substituents at the amine group.
Scientific Research Applications
(4-(Tetrahydrofuran-2-yl)phenyl)methanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-(Tetrahydrofuran-2-yl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
(4-(Trifluoromethyl)phenyl)methanamine: Similar structure but with a trifluoromethyl group instead of a tetrahydrofuran ring.
1-(4-thiophen-2-ylphenyl)methanamine: Contains a thiophene ring instead of a tetrahydrofuran ring.
Uniqueness
(4-(Tetrahydrofuran-2-yl)phenyl)methanamine is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and biological properties. This heterocyclic ring enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and research applications .
Properties
IUPAC Name |
[4-(oxolan-2-yl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c12-8-9-3-5-10(6-4-9)11-2-1-7-13-11/h3-6,11H,1-2,7-8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJQYEHSZGRDMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=CC=C(C=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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